molecular formula C20H23Cl2N5S B12749542 10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride CAS No. 92928-73-9

10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride

Cat. No.: B12749542
CAS No.: 92928-73-9
M. Wt: 436.4 g/mol
InChI Key: ZJLNTJDMZADUBC-UHFFFAOYSA-N
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Description

10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acridinone core, a dimethylaminoethyl side chain, and a thiazolylhydrazone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride typically involves multiple steps, starting with the preparation of the acridinone coreThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acridinone derivatives, thiazolylhydrazone derivatives, and molecules with dimethylaminoethyl side chains. These compounds may share some structural features and chemical properties but differ in their specific activities and applications .

Uniqueness

What sets 10-(2-(Dimethylamino)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering potential advantages over other similar molecules .

Properties

CAS No.

92928-73-9

Molecular Formula

C20H23Cl2N5S

Molecular Weight

436.4 g/mol

IUPAC Name

N-[[10-[2-(dimethylamino)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;dihydrochloride

InChI

InChI=1S/C20H21N5S.2ClH/c1-24(2)12-13-25-17-9-5-3-7-15(17)19(16-8-4-6-10-18(16)25)22-23-20-21-11-14-26-20;;/h3-11,14H,12-13H2,1-2H3,(H,21,23);2*1H

InChI Key

ZJLNTJDMZADUBC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2C(=NNC3=NC=CS3)C4=CC=CC=C41.Cl.Cl

Origin of Product

United States

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